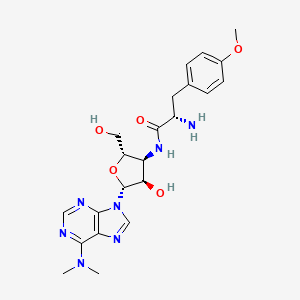

Puromycin

Beschreibung

This compound is an antibiotic that prevents bacterial protein translation. It is utilized as a selective agent in laboratory cell cultures. This compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses.

This compound has been reported in Streptomyces anthocyanicus, Apis cerana, and other organisms with data available.

This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces alboniger. Acting as an analog of the 3' terminal end of aminoacyl-tRNA, this compound incorporates itself into a growing polypeptide chain and causes its premature termination, thereby inhibiting protein synthesis. This agent has antimicrobial, antitrypanosomal, and antineoplastic properties; it is used as an antibiotic in cell culture. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II.

A cinnamamido ADENOSINE found in STREPTOMYCES alboniger. It inhibits protein synthesis by binding to RNA. It is an antineoplastic and antitrypanosomal agent and is used in research as an inhibitor of protein synthesis.

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-58-2 (di-hydrochloride) | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8036788 | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), 50mg/ml | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-58-2, 53-79-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

168°C-182°C | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Puromycin in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its unique mechanism of action, mimicking an aminoacyl-tRNA, has made it an invaluable tool in molecular biology for studying translation and as a selection agent in cell culture.[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound action in eukaryotes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Core Mechanism of Action: Mimicry and Premature Termination

This compound's primary mechanism of action lies in its structural similarity to the 3' end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[2][3] This molecular mimicry allows it to enter the A (aminoacyl) site of the ribosome during translation elongation.[2]

Once in the A-site, the peptidyltransferase center (PTC) of the ribosome catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (attached to the peptidyl-tRNA in the P-site) and the amino group of this compound.[2] This results in a puromycylated nascent polypeptide chain.

Crucially, the amide bond linking the this compound molecule to the nascent peptide is much more resistant to hydrolysis than the ester bond that links a nascent peptide to a tRNA.[1] This stability, combined with the lack of a tRNA anticodon to interact with the mRNA, prevents the translocation of the puromycylated chain to the P-site. Consequently, the polypeptide chain is prematurely released from the ribosome, leading to the cessation of protein synthesis.[1][4] The ribosome then dissociates from the mRNA.[4]

Figure 1: this compound's mechanism of action in the eukaryotic ribosome.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound as a protein synthesis inhibitor can be quantified by its half-maximal inhibitory concentration (IC50), which varies across different cell lines.

| Cell Line | Organism | IC50 Value (µM) | Assay Method | Reference |

| NIH/3T3 | Mouse (Fibroblast) | 3.96 | Impedance-based | [5] |

| HCT116 | Human (Colon Carcinoma) | ~0.26 (as 0.125 µg/mL) | MTT Assay | [2] |

| SW620 | Human (Colon Carcinoma) | ~0.53 (as 0.25 µg/mL) | MTT Assay | [2] |

| HCT15 | Human (Colon Carcinoma) | ~1.06 (as 0.5 µg/mL) | MTT Assay | [2] |

| H1299 | Human (Lung Carcinoma) | ~0.53 (as 0.25 µg/mL) | MTT Assay | [2] |

| Saccharomyces cerevisiae (pdr5Δ) | Yeast | ~40-200 | Growth Inhibition | [6] |

| Saccharomyces cerevisiae (Wild-type) | Yeast | >1000 | Growth Inhibition | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

The recommended concentration for selecting this compound-resistant cells in culture typically ranges from 1-10 µg/mL.[1] this compound acts rapidly, capable of killing over 99% of non-resistant cells within a day.[1]

Cellular Stress Response to this compound

Inhibition of protein synthesis by this compound can induce cellular stress, particularly endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[4] The accumulation of truncated, misfolded proteins triggers this response. The UPR aims to restore cellular homeostasis by halting further protein translation, degrading misfolded proteins, and increasing the production of chaperones.[7] If the stress is prolonged or severe, the UPR can initiate apoptosis.[7]

Figure 2: Signaling pathway of this compound-induced Unfolded Protein Response.

Detailed Experimental Protocols

Surface Sensing of Translation (SUnSET) Assay

The SUnSET assay is a non-radioactive method to measure the rate of global protein synthesis in cultured cells by detecting the incorporation of this compound into nascent polypeptide chains via Western blotting.

Workflow:

Figure 3: Experimental workflow for the SUnSET assay.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Apply experimental treatments as required.

-

This compound Incubation: Add this compound directly to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for this compound, followed by an appropriate HRP-conjugated secondary antibody.

-

Imaging and Analysis: Visualize the puromycylated proteins using a chemiluminescence detection system. The intensity of the signal is proportional to the rate of protein synthesis.

In Vitro Translation Assay with this compound

This assay assesses the effect of this compound on protein synthesis in a cell-free system, such as rabbit reticulocyte lysate.

Methodology:

-

Prepare Translation Reaction: In a microcentrifuge tube on ice, combine rabbit reticulocyte lysate, an amino acid mixture (lacking methionine if using ³⁵S-methionine for detection), RNase inhibitor, and the mRNA template to be translated.

-

Initiate Translation: Transfer the reaction tubes to a 30°C water bath to start protein synthesis.

-

Add this compound: At a designated time point, add this compound to the experimental tubes at the desired final concentration. A control tube should receive an equal volume of the vehicle.

-

Stop the Reaction: After a specific incubation period, stop the translation reaction by placing the tubes on ice and adding an RNase solution to degrade the mRNA template.

-

Analyze Products: The translation products can be analyzed by various methods:

-

Radiolabeling: If ³⁵S-methionine was included, the proteins can be separated by SDS-PAGE and visualized by autoradiography. A decrease in the signal in the this compound-treated sample indicates inhibition of protein synthesis.

-

Luciferase Assay: If a luciferase reporter mRNA was used, the luminescence can be measured. This compound will cause a decrease in the production of functional luciferase.

-

Polysome Profiling

Polysome profiling separates ribosomes based on the number of associated ribosomes by sucrose (B13894) density gradient centrifugation. Treatment with this compound causes polysomes to collapse into monosomes, which can be visualized in the profile.

Methodology:

-

Cell Treatment: Treat cultured cells with cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes before harvesting to "freeze" the ribosomes on the mRNA. For the this compound-treated sample, add this compound prior to cycloheximide.

-

Cell Lysis: Harvest and lyse the cells in a lysis buffer containing cycloheximide and RNase inhibitors.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Centrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionation and Analysis: After centrifugation, the gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. In this compound-treated samples, the polysome peaks will be significantly reduced, with a corresponding increase in the 80S monosome peak.

Conclusion

This compound's mechanism of action, centered on its mimicry of aminoacyl-tRNA and subsequent premature termination of translation, is a cornerstone of its utility in molecular and cellular biology. This guide has provided a detailed technical overview of this mechanism, supported by quantitative data on its efficacy in various eukaryotic cell lines and comprehensive protocols for key experimental applications. The ability of this compound to induce cellular stress responses, such as the UPR, further highlights its profound impact on cellular physiology. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's multifaceted actions is crucial for its effective application in research and for interpreting the results of such studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The science of this compound: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a drug sensitive strain enables this compound-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Methotrexate Resistance Cassettes and Optimized cre-recombinase Expression Plasmids for use in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Effects of Puromycin on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Puromycin is a potent aminonucleoside antibiotic that serves as a powerful tool in molecular biology and cell biology research. By mimicking the structure of an aminoacyl-tRNA, it effectively inhibits protein synthesis in both prokaryotic and eukaryotic organisms. This action, while toxic to cells, provides a unique mechanism for studying translational dynamics, selecting genetically modified cells, and visualizing nascent polypeptide chains. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative parameters for its use, detailed experimental protocols for key applications, and an examination of the signaling pathways impacted by its inhibitory effects.

Core Mechanism of Action: Premature Chain Termination

This compound's efficacy as a protein synthesis inhibitor stems from its structural analogy to the 3' end of tyrosyl-tRNA.[1] This molecular mimicry allows it to enter the ribosomal A-site (acceptor site) during the elongation phase of translation.[2] The peptidyltransferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and this compound.[1]

Unlike a legitimate aminoacyl-tRNA, the this compound molecule contains a stable amide bond instead of an ester bond.[3] This crucial difference prevents the translocation of the peptidyl-puromycin product from the A-site to the P-site and blocks the entry of the next aminoacyl-tRNA. Consequently, the ribosome prematurely dissociates from the mRNA template, releasing a truncated, puromycylated polypeptide.[1][3] This process of premature chain termination effectively halts protein synthesis.[3][4]

Quantitative Data for Experimental Design

The effective concentration of this compound varies significantly depending on the application and the cell type. Below are summarized tables for common uses.

Table 1: this compound Concentrations for Mammalian Cell Selection

| Cell Type | Recommended Concentration Range (µg/mL) | Notes |

| Adherent Cells | 2 - 5 | A kill curve is highly recommended to determine the optimal concentration for each specific cell line.[3] |

| Suspension Cells | 0.5 - 2 | Generally more sensitive than adherent cells.[3] |

| HeLa | 2 - 3 | 2.0 µg/mL is sufficient to kill all non-resistant cells within 4 days, while 3.0 µg/mL achieves this within 2 days.[5] |

| General Mammalian | 0.5 - 10 | This broader range accounts for the high variability in sensitivity across different cell lines.[6] |

| Fibroblasts (for reprogramming) | 0.8 | Optimal concentration for selecting transfected fibroblasts in ReproRNA™-OKSGM workflow.[7] |

Table 2: Cytotoxicity and Inhibitory Concentrations of this compound

| Cell Line | Parameter | Value | Method |

| NIH/3T3 | IC50 (Cytotoxicity) | 3.96 µM | Multi-well array impedance biosensor |

| HepG2 | IC50 (Protein Synthesis Inhibition) | 1600 ± 1200 nM | Not specified |

| HepG2 | CC50 (Cytotoxicity) | 1300 ± 64 nM | Not specified |

| Primary Rat Hepatocytes | IC50 (Protein Synthesis Inhibition) | 2000 ± 2000 nM | Not specified |

| Primary Rat Hepatocytes | CC50 (Cytotoxicity) | 1600 ± 1000 nM | Not specified |

| Jurkat | IC50 (Protein Synthesis Inhibition) | 1 µg/mL | Not specified |

Experimental Protocols

This compound's ability to be incorporated into nascent polypeptide chains has been ingeniously exploited in several key experimental techniques to monitor protein synthesis.

Surface Sensing of Translation (SUnSET)

The SUnSET technique is a non-radioactive method to measure the global rate of protein synthesis in cells and tissues.[8][9] It relies on the incorporation of this compound into newly synthesized proteins, which are then detected by western blotting using an anti-puromycin antibody.[8]

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the experimental condition of interest.

-

This compound Pulse: Add this compound to the culture medium at a final concentration that does not completely block protein synthesis (e.g., 10 µg/mL) and incubate for a short period (e.g., 10-30 minutes).[10][11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for this compound.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The intensity of the this compound signal is proportional to the rate of protein synthesis.

-

Ribo-Puromycylation Method (RPM)

RPM is an immunofluorescence-based technique designed to visualize the subcellular sites of active translation.[1][12] It involves pre-treating cells with a translation elongation inhibitor to "freeze" ribosomes on the mRNA, followed by a short this compound pulse to label the nascent chains associated with these stalled ribosomes.[1]

Methodology:

-

Cell Culture: Grow cells on coverslips suitable for immunofluorescence.

-

Elongation Inhibition: Treat cells with a translation elongation inhibitor such as emetine (B1671215) or cycloheximide (B1669411) for a short period to stall ribosomes.[1]

-

This compound Pulse: While maintaining the elongation inhibitor, add this compound to the medium for a very short duration (e.g., 5 minutes).[11]

-

Fixation and Permeabilization: Wash the cells and fix them with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells to allow antibody entry.

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against this compound.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain for nuclei (e.g., with DAPI) and other cellular compartments as needed.

-

-

Imaging: Visualize the subcellular localization of the this compound signal using fluorescence microscopy.

Impact on Cellular Signaling Pathways

Inhibition of protein synthesis is a significant cellular stress that triggers a variety of signaling responses.

The PI3K/AKT/mTOR Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with a key role in controlling protein synthesis.[13][14][15] Inhibition of protein synthesis by agents like this compound can lead to feedback activation of the PI3K/AKT pathway.[16] Activated AKT can, in turn, influence various downstream targets. The mTORC1 complex, a primary downstream effector of AKT, promotes protein synthesis by phosphorylating targets such as 4E-BP1 and S6K1.[13] Therefore, the cellular response to this compound can involve complex feedback loops within this critical signaling network.

The Integrated Stress Response (ISR) and eIF2α Phosphorylation

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of stresses, including the inhibition of protein synthesis. A key event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α).[10][17] Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in translation initiation.[18] This serves as a protective mechanism to conserve resources and prioritize the translation of stress-responsive mRNAs. Studies have shown that stressors leading to protein synthesis inhibition can induce eIF2α phosphorylation.[10]

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of protein synthesis. Its well-defined mechanism of action allows for the robust inhibition of translation, enabling studies on protein turnover, the consequences of translational arrest, and the selection of genetically engineered cells. Furthermore, its application in advanced techniques like SUnSET and RPM provides powerful means to quantify and visualize protein synthesis dynamics in a variety of biological contexts. A thorough understanding of its mechanism, effective concentrations, and impact on cellular signaling is paramount for the design and interpretation of experiments utilizing this potent antibiotic.

References

- 1. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Imaging protein synthesis in cells and tissues with an alkyne analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]

- 6. tools.mirusbio.com [tools.mirusbio.com]

- 7. stemcell.com [stemcell.com]

- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]

- 9. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribopuromycinylation staining | alphavirus.org [alphavirus.org]

- 12. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. cusabio.com [cusabio.com]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of the translation initiation factor eIF2α at serine 51 determines the cell fate decisions of Akt in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Puromycin: A Comprehensive Technical Guide on its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin is a potent aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Due to its high toxicity, its clinical use is limited; however, it serves as an invaluable tool in molecular biology research. This guide provides an in-depth overview of the structure, mechanism of action, and various applications of this compound, with a focus on its utility as a selective agent in cell culture and a probe for studying protein synthesis.

Chemical Structure and Properties

This compound is a structural analog of the 3' end of aminoacyl-tRNA.[1] This structural mimicry is central to its biological activity. The molecule consists of a modified adenosine (B11128) nucleoside linked to a tyrosine amino acid derivative.[2] A key distinction from a natural aminoacyl-tRNA is the amide bond connecting the amino acid to the ribose, in contrast to the ester linkage found in tRNA.[2][3] This amide bond renders the molecule significantly more resistant to hydrolysis, which is a critical factor in its mechanism of action.[3]

| Property | Value | Reference |

| Chemical Formula | C22H29N7O5 | [4] |

| Molar Mass | 471.51 g/mol | [5] |

| IUPAC Name | (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [4] |

| CAS Number | 53-79-2 | [3] |

| Solubility | Soluble in water (50 mg/mL) and DMSO (94 mg/mL) | [3][5] |

| Appearance | Colorless solution at 10 mg/mL | [3] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[6] Its mechanism of action can be summarized in the following steps:

-

Ribosome A-Site Binding : Due to its structural similarity to aminoacyl-tRNA, this compound enters the A (aminoacyl) site of the ribosome during translation.[2][7]

-

Peptidyl Transfer : The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the amino group of this compound.[2]

-

Premature Chain Termination : The newly formed peptidyl-puromycin molecule is then translocated to the P-site. However, because of the stable amide bond, the ribosome cannot cleave the this compound from the polypeptide chain, nor can it accept a new aminoacyl-tRNA in the A-site.[2][3] This results in the premature release of the truncated, puromycylated polypeptide chain, effectively terminating translation.[6][7]

The inability of the ribosome to continue elongation leads to a global shutdown of protein synthesis, ultimately resulting in cell death.[8] This mechanism is effective in both prokaryotic and eukaryotic systems.[3]

Caption: Mechanism of this compound-induced premature translation termination.

Applications in Research

The potent and non-selective nature of this compound makes it a valuable tool in various research applications.

Selectable Marker for Genetically Modified Cells

This compound is widely used as a selective agent in cell culture to generate stable cell lines expressing a gene of interest.[7] This is achieved by co-transfecting cells with a plasmid containing the gene of interest and a gene that confers resistance to this compound, the this compound N-acetyl-transferase (pac) gene.[3] Cells that successfully integrate the plasmid will express the PAC enzyme, which inactivates this compound, allowing them to survive in a culture medium containing the antibiotic.[3] Non-transfected cells, lacking the resistance gene, will be killed.[7]

Studying Protein Synthesis

This compound and its derivatives are utilized to study the dynamics of protein synthesis. By incorporating a labeled version of this compound (e.g., fluorescent or biotinylated), researchers can visualize and quantify newly synthesized proteins.[2] Antibodies that specifically recognize puromycylated nascent chains can also be used to purify these proteins for further analysis.[3][7]

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell type. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for each cell line.

| Cell Line | IC50 / Effective Concentration | Application | Reference |

| Mammalian Cells (general) | 1-10 µg/mL | Selection | [3][9] |

| NIH/3T3 | 3.96 µM | Cytotoxicity Assay | [10][11] |

| HepG2 | 1600 ± 1200 nmol/L | Protein Synthesis Inhibition | [12] |

| Primary Rat Hepatocytes | 2000 ± 2000 nmol/L | Protein Synthesis Inhibition | [12] |

| Jurkat | IC50 = 1 µg/mL | Protein Synthesis Inhibition | [13] |

| Escherichia coli | 125 µg/mL | Selection | [3] |

Experimental Protocols

This compound Kill Curve for Mammalian Cells

This protocol is essential to determine the optimal concentration of this compound for selecting stably transfected cells.

Materials:

-

Target mammalian cell line

-

Complete cell culture medium

-

This compound dihydrochloride (B599025) stock solution (e.g., 10 mg/mL)

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding : Plate the cells at a density that will not lead to over-confluence during the experiment (e.g., 0.8–3.0 x 10^5 cells/mL for adherent cells).[9] Allow the cells to adhere overnight.

-

This compound Dilution : Prepare a series of this compound dilutions in complete culture medium. A typical range to test for mammalian cells is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[9] Always include a no-puromycin control.

-

Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation and Observation : Incubate the cells and monitor them daily for signs of cell death (e.g., rounding, detachment).

-

Medium Change : Replace the medium with freshly prepared this compound-containing medium every 2-3 days.[9]

-

Determine Optimal Concentration : The optimal concentration is the lowest concentration that results in complete cell death within 3-7 days.[14]

Caption: A typical workflow for generating a stable cell line using this compound selection.

This compound Selection of Stably Transfected Cells

Materials:

-

Transfected mammalian cell line

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

Procedure:

-

Post-Transfection Incubation : After transfection, allow the cells to grow in non-selective medium for 48-72 hours to allow for the expression of the this compound resistance gene.[9]

-

Initiate Selection : Replace the medium with fresh medium containing the optimal concentration of this compound.

-

Maintain Selection : Continue to culture the cells in the selective medium, replacing it every 2-3 days.[14]

-

Monitor Cell Viability : Most non-resistant cells should die within the first few days.

-

Colony Formation : Resistant cells will begin to form colonies over the next 1-2 weeks.

-

Isolation and Expansion : Once colonies are visible, they can be isolated (e.g., using cloning cylinders or by limiting dilution) and expanded to generate a stable, clonal cell line.

Conclusion

This compound remains a cornerstone tool in molecular and cellular biology. Its well-characterized mechanism of action as a protein synthesis inhibitor, coupled with its utility as a potent selection agent, ensures its continued relevance in research and drug development. A thorough understanding of its properties and the implementation of appropriate experimental protocols, such as the determination of optimal working concentrations, are critical for its successful application. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their experimental designs.

References

- 1. This compound Dihydrochloride (#40939) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. The science of this compound: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C22H29N7O5 | CID 439530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Mechanism of Action - Oreate AI Blog [oreateai.com]

- 7. agscientific.com [agscientific.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tools.mirusbio.com [tools.mirusbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative IC50 Analysis of this compound-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

The Discovery and Mechanism of Puromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery of the aminonucleoside antibiotic, puromycin. We will delve into the technical details of its isolation, the key experiments that elucidated its structure and function, and its mechanism of action as a potent inhibitor of protein synthesis. This document provides detailed experimental protocols, quantitative data, and visual representations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.

Discovery and Isolation

This compound is a naturally occurring antibiotic produced by the Gram-positive actinomycete, Streptomyces alboniger.[1][2][3][4][5] Its discovery in the mid-20th century marked a significant milestone in the field of antibiotics and molecular biology. The initial isolation and purification of this compound laid the groundwork for understanding its potent biological activity.

Fermentation and Extraction

The production of this compound involves the fermentation of S. alboniger in a suitable nutrient medium, followed by the extraction and purification of the active compound. A generalized protocol for this process is outlined below.

Experimental Protocol: Fermentation and Extraction of this compound

-

Inoculation and Fermentation: A seed culture of Streptomyces alboniger is used to inoculate a production medium. A typical medium might consist of (in g/L): glucose 10.0, peptone 5.0, yeast extract 3.0, K2HPO4 2.0, NaCl 2.0, MgSO4·7H2O 0.05, CaCO3 0.02, and FeSO4·7H2O 0.01.[6][7] The culture is incubated for an extended period (e.g., 16 days) at a controlled temperature (e.g., 37°C) with continuous agitation (e.g., 180 rpm).[6][7]

-

Broth Separation: Following fermentation, the culture broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to separate the mycelia from the supernatant. The supernatant is then filtered, for instance, through Whatman No. 1 filter paper, to obtain a clear filtrate containing the secreted this compound.[7]

-

Solvent Extraction: The antimicrobial compound is extracted from the clear filtrate using an organic solvent such as n-butanol in a 1:1 (v/v) ratio.[7] The organic phase, now containing the this compound, is collected.

-

Concentration: The organic phase is concentrated to dryness using a rotary evaporator under vacuum at a low temperature (e.g., 30°C) to avoid degradation of the antibiotic.[7]

-

Purification: The crude extract is further purified using column chromatography. A common method involves using a silica (B1680970) gel column to separate this compound from other metabolites.[7]

Below is a visual representation of the general workflow for this compound isolation and purification.

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibiotic effect by potently inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[8][9] Its mechanism of action is a classic example of molecular mimicry.

Structurally, this compound resembles the 3'-terminal end of an aminoacyl-tRNA, specifically tyrosyl-tRNA.[1][3][9][10] This structural similarity allows it to enter the A (aminoacyl) site of the ribosome during translation.[1][9][10] The peptidyltransferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the amino group of this compound.[10]

This results in the formation of a puromycylated nascent chain, which prematurely terminates translation.[1][9][11] A critical feature of this compound is the stable amide linkage between its nucleoside and amino acid moieties, in contrast to the labile ester bond in a normal aminoacyl-tRNA.[1][9][11] This amide bond is resistant to hydrolysis, effectively stalling the ribosome and leading to the dissociation of the incomplete and non-functional polypeptide.[9][11]

Caption: Signaling pathway of this compound's inhibitory action on protein synthesis.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified in various experimental systems. The following tables summarize key quantitative data for researchers.

Table 1: In Vitro Activity of this compound

| Parameter | Organism/Cell Line | Value | Reference(s) |

| Working Concentration | |||

| Adherent Mammalian Cells | General | 2 - 5 µg/mL | [5] |

| Suspension Mammalian Cells | General | 0.5 - 2 µg/mL | [5] |

| General Eukaryotic Cells | General | 1 - 10 µg/mL | [2][4][11] |

| Escherichia coli | General | 100 - 125 µg/mL | [11][12] |

| Minimum Inhibitory Concentration (MIC) | |||

| HEK293T Cells | Homo sapiens | 10 µg/mL | [13] |

| Cardiac-derived c-kit expressing cells | Mus musculus | 7 µg/mL | [13] |

| Staphylococcus aureus (MTCC 96) | Staphylococcus aureus | 3.125 - 6.25 µg/mL | [6][7] |

| Mycobacterium tuberculosis H37Rv/Ra | Mycobacterium tuberculosis | 6.25 - 12.5 µg/mL | [6][7] |

Table 2: Kinetic Properties of this compound N-acetyltransferase (PAC)

| Parameter | Value | Reference(s) |

| Km for this compound | 40 µM | [14] |

| Km for Acetyl-CoA | 67 µM | [14] |

| Optimal pH | 7.7 | [14] |

| Isoelectric Point | 6.2 | [14] |

| Molecular Weight (Subunit) | ~21 kDa | [14] |

| Molecular Weight (Native) | ~85 kDa | [14] |

Resistance to this compound

Resistance to this compound is conferred by the this compound N-acetyltransferase (PAC) enzyme, encoded by the pac gene, which was originally isolated from the this compound-producing S. alboniger.[2][9][11][15][16] PAC inactivates this compound by catalyzing the transfer of an acetyl group from acetyl-CoA to the antibiotic. This modification prevents this compound from binding to the ribosomal A-site, thus rendering the organism resistant.[1] The pac gene is widely used as a selectable marker in molecular biology for generating stable cell lines.[2][5]

Experimental Workflows in this compound Research

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The following workflow outlines the steps to determine the MIC of this compound for a specific cell line.

Experimental Protocol: MIC Determination

-

Cell Seeding: Plate cells in a multi-well plate at an appropriate density to reach 50-75% confluency at the time of selection.[17] Incubate overnight.

-

Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. The concentration range should be chosen based on known sensitivities of similar cell types (e.g., 0.1 to 10 µg/mL).[17]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.[17]

-

Incubation and Observation: Incubate the cells for a defined period (e.g., 2-5 days).[17]

-

Endpoint Analysis: Observe the wells for cell viability. The MIC is the lowest concentration of this compound that results in complete cell death.[17]

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a comprehensive overview of the discovery, mechanism, and application of this compound. The detailed protocols, quantitative data, and visual diagrams are intended to be a valuable resource for researchers and professionals in the fields of molecular biology, microbiology, and drug development.

References

- 1. The science of this compound: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Frontiers | Green extraction of this compound-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 7. Green extraction of this compound-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. agscientific.com [agscientific.com]

- 10. youtube.com [youtube.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. invivogen.com [invivogen.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and properties of a this compound acetyltransferase from this compound-producing Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-guided selection of this compound N-acetyltransferase mutants with enhanced selection stringency for deriving mammalian cell lines expressing recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. gentarget.com [gentarget.com]

Puromycin from Streptomyces alboniger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its unique mechanism of action, acting as an analog of the 3'-terminal end of aminoacyl-tRNA, leads to premature chain termination during translation. This property has made this compound an invaluable tool in molecular biology for the selection of genetically modified cells and for studying the intricacies of protein synthesis. This technical guide provides an in-depth overview of the origin, biosynthesis, mechanism of action, and applications of this compound. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

This compound was first isolated from the fermentation broth of Streptomyces alboniger. Structurally, it is composed of a dimethyladenine base linked to a ribose sugar, which is in turn attached to an O-methyl-L-tyrosine via an amide bond. This structure mimics the aminoacyl-adenyl terminus of a charged tRNA, allowing it to interact with the ribosomal machinery. Its broad-spectrum activity against bacteria, protozoa, and mammalian cells has led to its widespread use in life sciences research, particularly as a selective agent for cells engineered to express the this compound N-acetyltransferase (pac) resistance gene.

Biosynthesis of this compound in Streptomyces alboniger

The biosynthesis of this compound is a complex enzymatic process encoded by the pur gene cluster in Streptomyces alboniger. The pathway begins with the modification of adenosine (B11128) triphosphate (ATP) and involves a series of enzymatic reactions including methylation, amination, and peptide bond formation.

A proposed biosynthetic pathway involves several key enzymes and intermediates. The pur gene cluster contains genes encoding for enzymes such as aminotransferases, methyltransferases, and synthetases that collectively assemble the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces alboniger.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis. Due to its structural similarity to the 3' end of aminoacyl-tRNA, it can enter the A-site of the ribosome during translation. The peptidyl transferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and this compound. However, because this compound contains a stable amide bond instead of the ester bond found in tRNA, it acts as a chain terminator. The resulting puromycylated polypeptide is released from the ribosome, leading to the cessation of protein synthesis and ultimately cell death.[1]

Caption: Mechanism of this compound-induced premature chain termination.

Mechanism of Resistance

Resistance to this compound is conferred by the this compound N-acetyltransferase (pac) gene, originally isolated from Streptomyces alboniger. The pac gene encodes an enzyme that inactivates this compound by transferring an acetyl group from acetyl-CoA to the amino group of the this compound molecule. This acetylation prevents this compound from binding to the ribosomal A-site, thereby allowing protein synthesis to continue in the presence of the antibiotic.

Quantitative Data: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values for this compound in various human cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| NIH/3T3 | Mouse Embryonic Fibroblast | 3.96 | 96 | [2][3] |

| HCT116 | Colorectal Carcinoma | ~1.0 (as 0.5 µg/mL) | 24 | [4][5] |

| H1299 | Non-small Cell Lung Carcinoma | >1.0 (as 0.5 µg/mL) | 24 | [5] |

| A549 | Lung Carcinoma | Varies | - | |

| HepG2 | Hepatocellular Carcinoma | Varies | - | |

| HT29 | Colorectal Adenocarcinoma | Varies | - | |

| K562 | Chronic Myelogenous Leukemia | Varies | - | |

| MCF-7 | Breast Adenocarcinoma | Varies | - | [6] |

Experimental Protocols

This compound Selection of Transfected Mammalian Cells

This protocol describes the general steps for selecting stably transfected mammalian cells using this compound.

Materials:

-

Transfected mammalian cells

-

Complete cell culture medium

-

This compound dihydrochloride (B599025) solution (10 mg/mL stock)

-

Sterile tissue culture plates/flasks

Procedure:

-

Initial Culture: 48 hours post-transfection, passage the cells into a new flask or plate at a density that will allow for selection over several days.

-

Determine Optimal this compound Concentration (Kill Curve):

-

Plate non-transfected cells at a low density in a multi-well plate.

-

Add a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) to the wells.

-

Incubate the cells for 3-7 days, observing cell death daily.

-

The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.

-

-

Selection:

-

Replace the culture medium of the transfected cells with fresh medium containing the predetermined optimal concentration of this compound.

-

Replace the selective medium every 2-3 days.

-

Observe the culture for the death of non-resistant cells and the emergence of resistant colonies.

-

-

Expansion of Resistant Cells:

-

Once resistant colonies are visible, they can be isolated and expanded.

-

Caption: Workflow for this compound selection of transfected cells.

In Vitro Translation Assay Using this compound

This protocol provides a method to assess the effect of this compound on in vitro translation.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

mRNA template

-

[35S]-Methionine

-

This compound solution

-

TCA (trichloroacetic acid)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions, including the rabbit reticulocyte lysate, amino acid mixture lacking methionine, and the mRNA template.

-

Addition of this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-puromycin control.

-

Initiation of Translation: Add [35S]-Methionine to each reaction to initiate translation.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.

-

Precipitation: Stop the reactions by adding an excess of cold 10% TCA. This will precipitate the newly synthesized proteins.

-

Washing: Wash the precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated [35S]-Methionine.

-

Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Analysis: Compare the amount of incorporated radioactivity in the this compound-treated samples to the control to determine the extent of translation inhibition.

TUNEL Assay for Detection of this compound-Induced Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells on coverslips or in multi-well plates and treat with the desired concentration of this compound for a specified time to induce apoptosis. Include a negative (untreated) and a positive (e.g., DNase I treated) control.

-

Fixation: Wash the cells with PBS and then fix with the fixation solution for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2-5 minutes on ice.

-

TUNEL Labeling: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Detection: Wash the cells with PBS. If using a fluorescent label, the cells can be directly analyzed under a fluorescence microscope or by flow cytometry. If using a biotinylated label, a secondary detection step with streptavidin-conjugate is required.

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Signaling Pathways Affected by this compound

This compound-induced inhibition of protein synthesis is a significant cellular stressor that can trigger apoptotic pathways.

This compound-Induced Apoptosis

Ribosomal stress caused by this compound can lead to the activation of the p53 tumor suppressor protein.[4][5] Upregulation of ribosomal proteins like RPL5 and RPL11 can lead to their binding to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[4][5] This interaction inhibits MDM2, leading to the stabilization and activation of p53. Activated p53 can then induce the expression of pro-apoptotic proteins such as Bax, leading to the intrinsic pathway of apoptosis.

Additionally, the accumulation of unfolded or misfolded proteins due to premature termination can induce endoplasmic reticulum (ER) stress. This can activate the unfolded protein response (UPR), which, if prolonged or severe, can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans) and subsequent activation of the executioner caspase-3, culminating in apoptosis.

Caption: this compound-induced apoptosis signaling pathways.

Production and Purification

Large-scale production of this compound is typically achieved through fermentation of Streptomyces alboniger.

8.1. Fermentation

-

Inoculum Preparation: A seed culture of S. alboniger is prepared by inoculating a suitable liquid medium and incubating with shaking until a dense culture is obtained.

-

Production Medium: The production medium is formulated to optimize this compound yield and typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

-

Fermentation: The production fermenter is inoculated with the seed culture. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days. This compound production is monitored throughout the fermentation process.

8.2. Purification

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.[1]

-

Extraction: The this compound in the supernatant is extracted using an organic solvent, such as n-butanol.[1]

-

Concentration: The organic extract is concentrated under vacuum to yield a crude this compound extract.[1]

-

Chromatography: The crude extract is subjected to one or more chromatographic steps for purification. This may include silica (B1680970) gel chromatography, ion-exchange chromatography, and/or high-performance liquid chromatography (HPLC).[1]

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a high-purity product.

Caption: General workflow for the production and purification of this compound.

Conclusion

This compound, originating from Streptomyces alboniger, remains a cornerstone in molecular biology and biomedical research. Its well-characterized mechanism of action as a protein synthesis inhibitor provides a robust tool for a variety of applications, from the selection of genetically engineered cells to the fundamental study of translational processes. Understanding its biosynthesis, mechanism of action, and the cellular responses it elicits is crucial for its effective use in the laboratory and for exploring its potential in therapeutic development. This guide has provided a comprehensive overview of these aspects, offering valuable data and protocols to aid researchers in their endeavors.

References

- 1. Green extraction of this compound-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-Dependent Apoptotic Effect of this compound via Binding of Ribosomal Protein L5 and L11 to MDM2 and Its Combination Effect with RITA or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p53-Dependent Apoptotic Effect of this compound via Binding of Ribosomal Protein L5 and L11 to MDM2 and its Combination Effect with RITA or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Puromycin: A Comprehensive Technical Guide for a Multifaceted Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic derived from Streptomyces alboniger, is a powerful and versatile tool in molecular biology.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by mimicking an aminoacyl-tRNA and causing premature chain termination.[1][2][3] This property, combined with the existence of a specific resistance gene, has led to its widespread adoption in a variety of critical research applications. This guide provides an in-depth overview of this compound's mechanisms, core applications, quantitative data for its use, and detailed protocols for key experimental techniques, serving as a technical resource for researchers in academic and industrial settings.

Mechanism of Action: A Tale of Molecular Mimicry

This compound's efficacy stems from its structural resemblance to the 3' end of an aminoacylated-tRNA, specifically tyrosyl-tRNA.[3][4] This molecular mimicry allows it to enter the acceptor (A) site of the ribosome during translation.[3][4] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and this compound.[3][4]

However, unlike a true aminoacyl-tRNA which has a cleavable ester bond, this compound possesses a stable amide bond.[1][3] This fundamental difference means that the puromycylated polypeptide chain cannot be further elongated. The ribosome is effectively stalled, leading to the premature release of the truncated, non-functional, C-terminally puromycylated polypeptide.[1][2][3]

Figure 1. Simplified workflow of this compound's mechanism of action.

Core Applications in Molecular Biology Research

This compound's unique properties make it indispensable for three primary applications: selection of genetically modified cells, general inhibition of protein synthesis, and the labeling and analysis of newly synthesized proteins.

Selection of Genetically Modified Cells

This compound is widely used as a selective agent to establish stable cell lines that have been successfully transfected or transduced with a vector carrying a gene of interest.[2][3] This is made possible by the co-expression of the this compound N-acetyltransferase (pac) gene, originally found in the this compound-producing bacterium S. alboniger.[1][3][4]

The PAC enzyme transfers an acetyl group from acetyl-CoA to the reactive amino group of this compound.[4][5] This modification prevents this compound from entering the ribosomal A-site and participating in peptide bond formation, thus rendering the antibiotic inactive and conferring resistance to the cell.[4][5] This powerful selection system allows for the rapid elimination of non-modified cells, typically within a few days.[1]

Figure 2. Experimental workflow for generating a stable cell line using this compound selection.

Quantitative Data for this compound Selection

The optimal concentration of this compound for selection is highly cell-type dependent and must be determined empirically by performing a "kill curve" (see Protocol 3.1).[1][6] However, the following table provides commonly used concentration ranges for several widely used cell lines.

| Cell Line | Organism | Typical Selection Concentration (µg/mL) |

| HEK293/293T | Human | 0.5 - 2.0[7][8] |

| HeLa | Human | 0.5 - 2.0[9] |

| A549 | Human | 0.5 - 2.0[10] |

| Jurkat | Human | 0.5 - 2.0 |

| CHO | Hamster | 2.0 - 10.0 |

| NIH/3T3 | Mouse | 2.0 - 5.0 |

| THP-1 | Human | 0.25 - 2.0[7] |

Table 1: Recommended this compound Concentrations for Stable Cell Line Selection. These are general ranges; optimal concentration should always be determined via a kill curve.

Inhibition of Protein Synthesis

Beyond selection, this compound is used as a direct inhibitor of translation in a variety of experimental contexts. By acutely treating cells with a high concentration of this compound, researchers can halt protein synthesis to study:

-

Protein stability and degradation: By blocking the synthesis of new proteins, the decay rate of a specific protein of interest can be measured over time.

-

mRNA stability: Halting translation can sometimes affect the stability of the mRNA template, providing insights into the coupling of these two processes.

-

Cellular signaling pathways: Investigating the downstream consequences of a complete and rapid shutdown of protein production.

Quantitative Data for Protein Synthesis Inhibition

The half-maximal inhibitory concentration (IC50) for protein synthesis inhibition can vary between cell lines. It is also important to distinguish the IC50 for inhibition from the cytotoxic concentration (CC50), which measures cell death over a longer period.

| Cell Line | IC50 (Protein Synthesis) | CC50 (Cytotoxicity) | Assay Conditions |

| HepG2 | 1600 ± 1200 nM (1.6 µM) | 1300 ± 64 nM (1.3 µM) | 72 hours[11][12] |

| Primary Rat Hepatocytes | 2000 ± 2000 nM (2.0 µM) | 1600 ± 1000 nM (1.6 µM) | 72 hours[11][12] |

| NIH/3T3 | - | 3.96 µM | 96 hours[13] |

| Jurkat | ~1 µg/mL (~2.1 µM) | - | Not specified[14] |

Table 2: IC50 and CC50 Values of this compound in Various Cell Lines. Note that concentrations and incubation times vary significantly between studies.

Labeling and Analysis of Nascent Proteins

Perhaps the most sophisticated application of this compound is in the direct labeling of newly synthesized proteins. By using low, non-lethal concentrations for a short period, this compound is incorporated into the C-terminus of nascent polypeptide chains. These tagged proteins can then be detected or purified, providing a powerful snapshot of the cell's translational activity.

Key Techniques:

-

SUnSET (Surface Sensing of Translation): This technique uses a short incubation with a low dose of this compound to label nascent proteins. The total pool of puromycylated proteins is then detected by Western blotting using a specific anti-puromycin antibody. The intensity of the signal provides a quantitative measure of the global rate of protein synthesis.[15] SUnSET is a safer and simpler alternative to traditional methods that use 35S-methionine radiolabeling.[16]

Figure 3. Experimental workflow for the SUnSET technique.

-

PUNCH-P (this compound-Associated Nascent Chain Proteomics): This advanced proteomics technique uses a biotinylated this compound derivative to label nascent chains in a cell-free context.[3][4][17] Ribosomes are first isolated from cells or tissues by ultracentrifugation.[3][17] These isolated ribosomes, with their attached nascent chains, are then incubated with biotin-puromycin.[17] The biotin-tagged proteins are subsequently captured using streptavidin affinity purification and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][17] PUNCH-P provides a comprehensive snapshot of the cellular translatome at a specific moment.[4][18]

Experimental Protocols

Protocol: this compound Kill Curve Assay

This protocol is essential for determining the minimum this compound concentration required to kill 100% of non-resistant cells, which is the optimal concentration for stable cell line selection.[1]

Materials:

-

Parental (non-resistant) cell line of interest

-

Complete cell culture medium

-

24-well or 96-well tissue culture plates

-

This compound stock solution (e.g., 10 mg/mL in sterile water)[6]

Procedure:

-

Cell Plating: Seed the parental cells into a 24-well plate at a density that allows them to reach approximately 50-80% confluency after 24 hours.[6]

-

Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete culture medium. A typical range to test is 0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[6]

-

Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different this compound concentrations. Include a "no antibiotic" control well.

-

Incubation and Monitoring: Incubate the cells at 37°C and 5% CO₂. Examine the cells daily for signs of cytotoxicity (e.g., rounding, detachment, floating debris).

-

Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[6]

-

Determine Optimal Concentration: Continue the experiment for 7-10 days. The optimal concentration for selection is the lowest concentration that results in 100% cell death within this timeframe.[1]

Protocol: Generation of a Stable Cell Line

Materials:

-

Host cell line

-

Transfection reagent or lentiviral particles

-

Plasmid DNA containing the gene of interest and the pac resistance gene

-

Complete culture medium

-

This compound at the optimal concentration determined from the kill curve

Procedure:

-

Transfection/Transduction: Plate cells and perform transfection or transduction according to your standard protocol.

-

Recovery: Allow the cells to grow in non-selective medium for 24-72 hours post-transfection/transduction.[6] This allows time for the pac gene to be expressed.

-

Selection: Aspirate the medium and replace it with fresh complete medium containing the pre-determined optimal concentration of this compound.

-

Maintenance: Replace the this compound-containing medium every 2-3 days, removing dead cells.

-

Colony Formation: After 5-10 days, distinct antibiotic-resistant colonies should become visible.

-

Isolation and Expansion: Isolate individual, well-defined colonies using cloning cylinders or by serial dilution and expand them into clonal populations.

-

Verification: Confirm the stable integration and expression of your gene of interest in the expanded clones via PCR, Western blot, or functional assays.

Protocol: SUnSET for Global Protein Synthesis Analysis

Materials:

-

Cultured cells with desired experimental treatments

-

This compound solution (1-10 µg/mL in culture medium)

-

Cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Anti-puromycin primary antibody (e.g., mouse monoclonal)

-

HRP-conjugated secondary antibody (e.g., anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

This compound Pulse: At the end of your experimental treatment, add this compound directly to the culture medium to a final concentration of 1-5 µg/mL. Incubate for exactly 15 minutes at 37°C.[2][19]

-

Harvesting: Immediately place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

-

Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 20 minutes.[2][19]

-

Clarification: Centrifuge the lysate at ~13,000 x g for 20 minutes at 4°C to pellet cell debris.[2][19]

-

Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer. Boil at 95°C for 5 minutes.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[19] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[2][19] d. Incubate the membrane with the anti-puromycin primary antibody (e.g., 1:10,000 dilution) overnight at 4°C.[2][19] e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[2][19] g. Wash three times with TBST.

-

Detection: Apply a chemiluminescent substrate and image the blot. The overall signal intensity in each lane reflects the global rate of protein synthesis. Reprobe the membrane for a loading control (e.g., tubulin or actin) to ensure equal protein loading.[2]

Conclusion